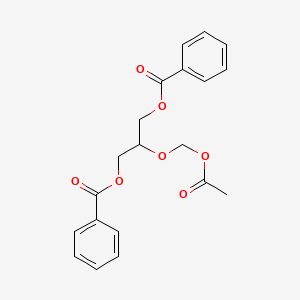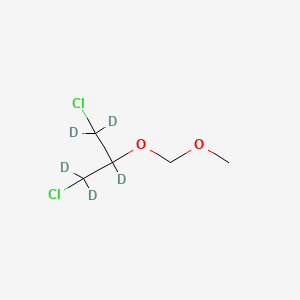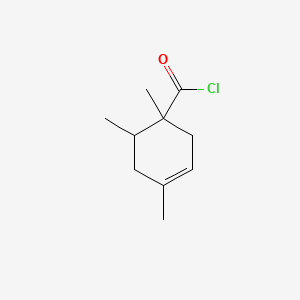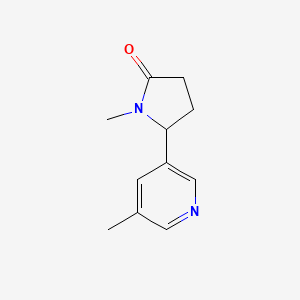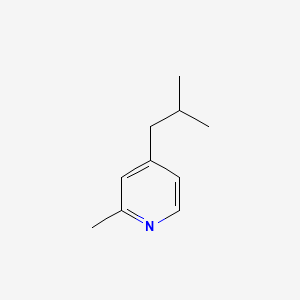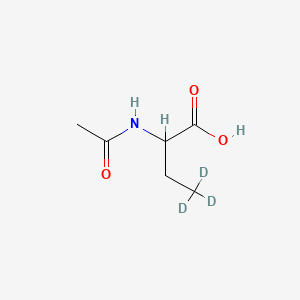![molecular formula C8H8N2O2 B563410 7-Méthoxy-1H-pyrrolo[2,3-C]pyridin-4-OL CAS No. 936470-68-7](/img/structure/B563410.png)
7-Méthoxy-1H-pyrrolo[2,3-C]pyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, also known as 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Troubles neurologiques
Le 7-Méthoxy-1H-pyrrolo[2,3-C]pyridin-4-OL est prometteur dans le traitement des troubles neurologiques en raison de ses effets potentiels sur le système nerveux. Des recherches indiquent que les composés de cette classe peuvent moduler l'activité des neurotransmetteurs, ce qui peut être bénéfique pour des affections comme la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie .
Modulation du système immunitaire
Ce composé peut également avoir des applications dans la modulation du système immunitaire. Il pourrait jouer un rôle dans le développement de nouvelles immunothérapies, aidant potentiellement dans le traitement des maladies auto-immunes et améliorant l'efficacité des vaccins .
Activité antidiabétique
Des études suggèrent que le this compound pourrait avoir des propriétés antidiabétiques. Son mécanisme peut impliquer la régulation de la libération d'insuline ou l'amélioration de l'absorption du glucose cellulaire, offrant une nouvelle voie pour le traitement du diabète .
Propriétés antimycobactériennes
Le composé s'est révélé posséder des activités antimycobactériennes, ce qui pourrait en faire un atout précieux dans la lutte contre la tuberculose et d'autres infections mycobactériennes. Son efficacité contre les souches résistantes aux médicaments est d'un intérêt particulier dans les recherches en cours .
Applications antivirales
Il existe des preuves suggérant que le this compound a des capacités antivirales. Il pourrait contribuer au développement de nouveaux médicaments antiviraux, en particulier pour les virus qui ont développé une résistance aux traitements actuels .
Potentiel antitumoral et anticancéreux
La recherche sur le potentiel antitumoral et anticancéreux de ce composé est en cours. Il a montré une activité contre certaines lignées de cellules cancéreuses, indiquant son utilisation potentielle en thérapie anticancéreuse. Des études spécifiques ont mis en évidence son efficacité contre les lignées de cellules de cancer du sein et de cancer rénal .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . The compound exhibits inhibitory activity against these receptors, with varying degrees of potency. For instance, it has been shown to inhibit FGFR1 with an IC50 value of 7 nM . This interaction is crucial as FGFR signaling pathways are involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL can alter gene expression and cellular metabolism, leading to its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects are essential for determining the optimal conditions for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs . It is crucial to determine the therapeutic window for this compound to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its bioavailability and efficacy in vivo . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions may influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
Propriétés
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWKIKHLJCCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652600 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936470-68-7 |
Source


|
| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)



